molecular formula C14H12ClNO2 B2751126 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid CAS No. 902586-59-8

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

Cat. No.: B2751126
CAS No.: 902586-59-8
M. Wt: 261.71
InChI Key: WBIKDLIOIPPDKH-UHFFFAOYSA-N
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Description

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H12ClNO2. It is a derivative of acridine, a structure known for its biological and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKDLIOIPPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 9-oxo-5,6,7,8,9,10-hexahydro-acridine-3-carboxylic acid (VIa) (10 g, 4.1 mmols) in phosphorous oxychloride (50 mL) was heated to 100° C. for 1 h. Reaction completion was monitored by TLC. After completion, the reaction mixture was cooled to 25° C. and excess phosphorous oxychloride was removed under vacuum. The residue was mixed with ice (50 g) and the pH was adjusted to 4-5 with solid sodium bicarbonate. The solid obtained was filtered, washed with water (250 mL) and dried under vacuum to get 9.6 g (88%) of compound (Vila) as a white solid.
Name
9-oxo-5,6,7,8,9,10-hexahydro-acridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

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